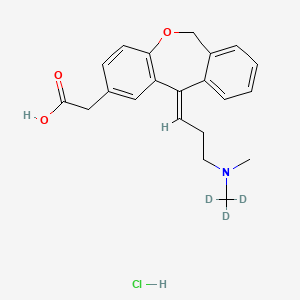

Olopatadine-d3 Hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-KSSVLRJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Weight of Deuterated Olopatadine HCl Internal Standard

Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its inherent selectivity and sensitivity. However, the accuracy of LC-MS quantification is susceptible to variations arising from sample preparation, chromatographic behavior, and mass spectrometric ionization.[1] To mitigate these variables, a robust analytical method incorporates an internal standard (IS).

The ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version, represents the pinnacle of internal standards.[2] By "spiking" a known quantity of the SIL-IS into every sample and calibrator at the outset of the sample preparation process, it experiences the same potential for loss during extraction and the same ionization suppression or enhancement in the MS source. The ratio of the analyte's MS signal to the IS's signal provides a normalized response that corrects for these variations, ensuring a highly accurate and precise measurement. This guide provides a detailed examination of the molecular weight of Olopatadine HCl and its commonly used deuterated internal standard, a critical parameter for any quantitative method.

Section 1: Olopatadine Hydrochloride - The Analyte

Olopatadine is a potent and selective antihistamine and mast cell stabilizer used to treat allergic conjunctivitis and rhinitis.[3][4] For analytical purposes, it is typically handled as the hydrochloride salt to improve its solubility and stability.

-

Chemical Name: (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride[5]

-

Molecular Formula: C₂₁H₂₃NO₃·HCl (often written as C₂₁H₂₄ClNO₃)[6][7][8][9]

-

Average Molecular Weight: 373.88 g/mol [6]

This molecular weight is the sum of the atomic weights of all atoms in the molecule, including the hydrogen chloride salt. This value is fundamental for preparing stock solutions and calibration standards for the non-labeled analyte.

Section 2: Deuterated Olopatadine HCl - The Internal Standard

The most common deuterated internal standard for Olopatadine is Olopatadine-d₃ Hydrochloride . The strategic placement of deuterium atoms is crucial; they must be in a position that is not susceptible to chemical exchange during sample processing while providing a sufficient mass shift to prevent isotopic crosstalk with the analyte.

Structure and Labeling

In Olopatadine-d₃, three hydrogen atoms on one of the N,N-dimethyl groups are replaced with deuterium atoms.

-

Chemical Name: (11Z)-11-[3-(dimethylamino-d₃)propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-acetic acid, monohydrochloride[10]

-

Rationale for Labeling Position: The N-methyl groups are chemically stable and not involved in metabolic transformations that would lead to the loss of the label. This ensures that the internal standard remains intact throughout the analytical process.

-

Molecular Formula: C₂₁H₂₀D₃NO₃·HCl[10]

Molecular Weight Calculation

The substitution of three protium (¹H) atoms with three deuterium (²H or D) atoms results in a predictable increase in the molecular weight.

-

Mass of Protium (¹H): ~1.008 amu

-

Mass of Deuterium (²H): ~2.014 amu

-

Mass increase per substitution: ~1.006 amu

-

Total Mass Increase for d₃: 3 x ~1.006 amu = ~3.018 amu

Therefore, the molecular weight of the deuterated standard is calculated as:

-

Molecular Weight (Olopatadine-d₃ HCl): 373.88 g/mol + ~3.018 g/mol ≈ 376.90 g/mol

Commercial suppliers list the formula weight as 376.9 g/mol or 376.89 g/mol , confirming this calculation.[10][11] This +3 Da mass difference is easily resolved by a triple quadrupole mass spectrometer, allowing for specific and interference-free detection of both the analyte and the internal standard.

Section 3: Summary of Molecular Weights

For clarity and quick reference, the key molecular data are summarized below.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |

| Olopatadine (free base) | C₂₁H₂₃NO₃ | 337.42[12] |

| Olopatadine Hydrochloride | C₂₁H₂₃NO₃·HCl | 373.88[6] |

| Olopatadine-d₃ Hydrochloride (IS) | C₂₁H₂₀D₃NO₃·HCl | 376.90 [10] |

Section 4: Experimental Verification of the Internal Standard

Trust in a quantitative assay begins with the absolute verification of its critical reagents. The identity, purity, and isotopic distribution of the deuterated internal standard must be confirmed before its use in a validated bioanalytical method. This is a foundational principle of regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA).[2][13] High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the definitive technique for this purpose.

Objective

To verify the molecular weight and confirm the isotopic purity of a new lot of Olopatadine-d₃ HCl internal standard.

Step-by-Step HRMS Protocol

-

Preparation of Stock Solution:

-

Action: Accurately weigh approximately 1 mg of the Olopatadine-d₃ HCl reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of approximately 1 µg/mL.

-

Causality: Accurate weighing is critical for all subsequent quantitative applications. Using a high-purity solvent prevents the introduction of contaminants that could interfere with the analysis or degrade the standard.

-

-

Instrument Calibration:

-

Action: Calibrate the HRMS instrument across the desired mass range (e.g., m/z 100-1000) using a certified calibration solution recommended by the instrument manufacturer. Ensure the mass accuracy is within an acceptable tolerance (typically < 3 ppm).

-

Causality: HRMS provides highly accurate mass measurements, but this accuracy is contingent upon a recent and successful calibration. This step ensures that the measured mass-to-charge ratio (m/z) is a true reflection of the ion's actual mass, which is essential for confirming the elemental composition.

-

-

Sample Infusion and Data Acquisition:

-

Action: Infuse the 1 µg/mL working solution directly into the mass spectrometer's ion source using a syringe pump. Acquire data in positive electrospray ionization (ESI+) mode, collecting full scan spectra.

-

Causality: Direct infusion provides a constant stream of ions, maximizing signal intensity and allowing for the acquisition of high-quality spectra. ESI+ is used because the tertiary amine in Olopatadine's structure is readily protonated, forming a stable [M+H]⁺ ion.

-

-

Data Analysis - Molecular Ion Confirmation:

-

Action: Examine the acquired spectrum for the protonated molecular ion, [M+H]⁺. For Olopatadine-d₃ (free base), the expected exact mass is C₂₁H₂₁D₃NO₃⁺. Calculate the theoretical monoisotopic mass of this ion. Compare the theoretical m/z with the measured m/z from the HRMS.

-

Causality: This is the primary confirmation of identity. The measured mass should match the theoretical mass within the instrument's mass accuracy tolerance (e.g., < 3 ppm). A significant deviation would indicate an incorrect standard or a contaminated sample.

-

Theoretical [M+H]⁺ for Olopatadine (C₂₁H₂₄NO₃⁺): 338.1751

-

Theoretical [M+H]⁺ for Olopatadine-d₃ (C₂₁H₂₁D₃NO₃⁺): 341.1938

-

-

-

Data Analysis - Isotopic Purity Assessment:

-

Action: Zoom in on the isotopic cluster of the [M+H]⁺ ion. Measure the relative intensity of the peak corresponding to the unlabeled Olopatadine ([M-d₃+H]⁺ at m/z 338.1751) compared to the main d₃ peak ([M+H]⁺ at m/z 341.1938).

-

Causality: No synthesis is perfect; there will always be a trace amount of unlabeled material. This step quantifies its presence. For a high-quality internal standard, the isotopic purity should be high (e.g., >98%), meaning the signal from the unlabeled species is minimal (<2% of the labeled species). This prevents the IS from contributing significantly to the analyte's signal, which would bias the results.

-

Section 5: Workflow Visualization

The following diagram illustrates the logical flow for the verification and implementation of a deuterated internal standard in a regulated bioanalytical workflow.

Caption: Workflow for verification and use of a deuterated internal standard.

References

-

U.S. Food and Drug Administration. (n.d.). Pataday (olopatadine hydrochloride) ophthalmic solution label. accessdata.fda.gov. Retrieved February 7, 2026, from [Link]

-

Biocompare. (n.d.). Olopatadine hydrochloride. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (2025, August 20). Olopatadine Hydrochloride | CAS#:140462-76-6. Retrieved February 7, 2026, from [Link]

-

precisionFDA. (n.d.). OLOPATADINE HYDROCHLORIDE. Retrieved February 7, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Olopatadine Hydrochloride-impurities. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Olopatadine. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023, December 19). Olopatadine. Retrieved February 7, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved February 7, 2026, from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 7, 2026, from [Link]

-

U.S. Food and Drug Administration. (2013, September). Bioanalytical Method Validation. Retrieved February 7, 2026, from [Link]

-

U.S. Food and Drug Administration. (2015, February 23). Chemistry Review Data Sheet. accessdata.fda.gov. Retrieved February 7, 2026, from [Link]

-

Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US9533053B2 - High concentration olopatadine ophthalmic composition.

-

Bioanalysis Zone. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 7, 2026, from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSRS [precision.fda.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Olopatadine - Wikipedia [en.wikipedia.org]

- 13. fda.gov [fda.gov]

Technical Guide: Defining Isotopic Purity Specifications for Olopatadine-d3 Hydrochloride in Bioanalytical Assays

Executive Summary: The Precision Imperative

In high-sensitivity LC-MS/MS bioanalysis, the internal standard (IS) is the anchor of quantification. For Olopatadine, a high-affinity histamine H1 antagonist, the use of Olopatadine-d3 Hydrochloride is standard practice to compensate for matrix effects, recovery losses, and ionization variability.

However, a common misconception in method development is treating "Isotopic Purity" and "Chemical Purity" as interchangeable. They are not. For a Senior Application Scientist, the critical attribute is Isotopic Enrichment —specifically, the absence of the unlabeled (

This guide delineates the technical specifications, validation protocols, and mechanistic rationale required to qualify Olopatadine-d3 HCl for regulatory-compliant bioanalysis (FDA/EMA M10).

Critical Quality Attributes (CQAs) & Specifications

When sourcing or synthesizing Olopatadine-d3 HCl, the Certificate of Analysis (CoA) must be scrutinized against the specific needs of the mass spectrometer's dynamic range.

The Specification Matrix

The following specifications are recommended for clinical-grade bioanalytical assays targeting sub-nanogram/mL sensitivity.

| Parameter | Recommended Specification | Technical Rationale |

| Chemical Structure | 11-[(Z)-3-(Dimethylamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid HCl | The deuterium label is typically on the |

| Chemical Purity | Ensures no competing ions suppress the signal in the source. | |

| Isotopic Enrichment | General measure of labeling efficiency. | |

| Unlabeled ( | The most vital spec. Any | |

| Form | Hydrochloride Salt | Improves solubility in aqueous mobile phases compared to the free base. |

| Appearance | White to off-white solid | Visual check for oxidation or degradation. |

The Mathematics of Interference

Why is the

If you spike the IS at 100 ng/mL and it has 1%

Mechanistic Insight: The Chromatographic Isotope Effect

As a Senior Scientist, you must anticipate the Deuterium Isotope Effect in Reverse Phase Chromatography (RPC).

-

The Phenomenon: Deuterium (

) is slightly less lipophilic than Hydrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

The Result: Olopatadine-d3 may elute slightly earlier than Olopatadine-d0.

-

The Risk: If the retention time shift is significant, the integration windows may need adjustment. More importantly, if the IS elutes in a region of matrix suppression different from the analyte, it fails its primary job of correcting for matrix effects.

Mitigation: Ensure your chromatography (e.g., C18 column, Formic Acid/Acetonitrile gradient) maintains co-elution or near co-elution. A shift of < 0.1 minutes is typical and acceptable.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for qualifying a new lot of Olopatadine-d3 HCl.

Figure 1: Decision tree for qualifying Olopatadine-d3 HCl, prioritizing isotopic purity verification prior to method validation.

Experimental Protocol: The "Crosstalk" Check

This protocol validates that the IS does not interfere with the analyte quantification, a requirement under ICH M10 and FDA Bioanalytical Method Validation guidelines.

Objective

To quantify the signal contribution of Olopatadine-d3 (IS) to the Olopatadine-d0 (Analyte) MRM transition.

Methodology

-

Mass Transitions (MRM):

-

Analyte (d0):

(Quantifier) -

IS (d3):

(Note: The fragment -

Correction: For Olopatadine, the dimethylamino group is usually cleaved to form the 165 fragment (tricyclic core). If the d3 label is on the dimethylamino group, the fragment for d3 will be 165.1 (label lost) or the precursor separation must be sufficient. Ideally, monitor

(label retained on side chain) to minimize crosstalk.

-

-

Sample Preparation:

-

Sample A (Double Blank): Mobile phase only.

-

Sample B (IS Only): Blank matrix spiked with IS at the working concentration (e.g., 50 ng/mL).

-

Sample C (LLOQ): Analyte spiked at LLOQ (e.g., 0.5 ng/mL) without IS.

-

-

Injection & Calculation:

-

Inject Sample B (IS Only).

-

Monitor the Analyte Channel (

). -

Calculate:

-

Acceptance Criteria

-

Analyte Interference: The signal in the analyte channel (from the IS) must be

20% of the LLOQ response.[2] -

IS Interference: The signal in the IS channel (from the Analyte at ULOQ) must be

5% of the IS response.

Mass Spectrometry Pathway & Interference Logic

Understanding the fragmentation is crucial to selecting the right transition and avoiding "spectral crosstalk."

Figure 2: Fragmentation logic. If the d3 label is on the dimethylamine (leaving group), both parent ions produce the m/z 165 fragment. Chromatographic separation or alternative transitions (side chain) are required to prevent interference.

Storage and Stability

-

Hygroscopicity: Olopatadine HCl is a salt and can absorb atmospheric moisture. Weighing errors can occur if the vial is not equilibrated to room temperature before opening.

-

Storage: Store neat powder at -20°C.

-

Solution Stability: Stock solutions (MeOH) are generally stable for 12 months at -20°C. However, avoid acidic aqueous storage for prolonged periods to prevent potential D/H exchange if the labeling position is not chemically inert (though N-methyl-d3 is generally robust).

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[3][4] (2018).[5] Available at: [Link]

-

European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation.[3][4] (2022).[6][7] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5282402, Olopatadine Hydrochloride. Available at: [Link]

- Wang, S., et al. "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1161(1-2), 2007. (Discusses the mechanistic basis of retention time shifts).

Sources

An In-depth Technical Guide to the Core Differences Between Olopatadine-d3 and Unlabeled Olopatadine HCl for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Olopatadine

Olopatadine is a well-established and effective medication primarily used to alleviate symptoms associated with allergic conjunctivitis and allergic rhinitis (hay fever).[1][2] Its therapeutic efficacy stems from a dual mechanism of action: it is a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][3][4] By blocking histamine H1 receptors, olopatadine prevents histamine from initiating an allergic response, thereby reducing itching, redness, and swelling.[5] Concurrently, by stabilizing mast cells, it inhibits the release of histamine and other inflammatory mediators, providing a more comprehensive anti-allergic effect.[4][6]

Olopatadine is commercially available in various formulations, including ophthalmic solutions (eye drops) and nasal sprays, under brand names such as Patanol and Pataday.[1][7] It is known for its rapid onset of action, providing relief within minutes of administration, and a long duration of effect.[5]

The Advent of Isotopic Labeling: Understanding Olopatadine-d3

Olopatadine-d3 is the deuterated form of Olopatadine, meaning that three specific hydrogen atoms in its molecular structure have been replaced with deuterium atoms.[8] Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This seemingly minor alteration in mass has significant implications for the compound's utility in analytical chemistry, particularly in mass spectrometry-based assays.

The primary and most critical application of Olopatadine-d3 is as an internal standard in quantitative bioanalysis.[8] When analyzing biological samples (e.g., plasma, tears) for the presence and concentration of Olopatadine, an internal standard is essential for accurate and precise quantification.[9] Deuterated analogs are considered the "gold standard" for internal standards in mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte.[10] This ensures that they behave similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in these processes.[10][11]

Comparative Physicochemical Properties

The substitution of hydrogen with deuterium results in a slight increase in the molecular weight of Olopatadine-d3 compared to unlabeled Olopatadine HCl. This mass difference is the cornerstone of its utility in mass spectrometry, allowing for the differentiation of the analyte from the internal standard.

| Property | Olopatadine HCl | Olopatadine-d3 |

| Chemical Formula | C21H24ClNO3 | C21H21D3ClNO3 |

| Molecular Weight | 373.88 g/mol [12] | Approx. 376.90 g/mol |

| Appearance | White, crystalline powder[13] | N/A |

| Solubility | Sparingly soluble in water[13] | Expected to be similar to Olopatadine HCl |

The Kinetic Isotope Effect: A Subtle but Significant Difference

The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE).[14][15] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[16][17]

While Olopatadine is primarily excreted unchanged in the urine, a small fraction undergoes metabolism.[12] The major metabolites are N-desmethyl-olopatadine (M1) and Olopatadine N-oxide (M3).[12] If the deuteration in Olopatadine-d3 occurs at a site of metabolic activity, the KIE could potentially lead to a slightly different metabolic profile compared to the unlabeled drug. However, for its application as an internal standard, the deuteration is strategically placed to minimize any significant impact on its overall pharmacokinetic behavior, ensuring it accurately reflects the behavior of the native drug during analysis.

Caption: Metabolic Fate of Olopatadine HCl and Olopatadine-d3.

Application in Bioanalytical Methods: A Step-by-Step Protocol

The use of Olopatadine-d3 as an internal standard is crucial for developing robust and reliable bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Olopatadine in biological matrices. Such methods are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

A typical LC-MS/MS workflow would involve the following steps:

-

Sample Preparation:

-

A known amount of Olopatadine-d3 internal standard solution is added to the biological sample (e.g., plasma, tears).

-

The sample is then subjected to a protein precipitation or solid-phase extraction to remove interfering substances and isolate the analyte and internal standard.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

The analyte and internal standard, due to their nearly identical chemical properties, co-elute or elute very closely from the analytical column.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer.

-

The instrument is set to monitor specific mass-to-charge (m/z) transitions for both Olopatadine and Olopatadine-d3 in multiple reaction monitoring (MRM) mode. For instance, a transition for Olopatadine could be m/z 337.92 → 164.80.

-

-

Quantification:

-

The peak area of the Olopatadine analyte is measured and compared to the peak area of the Olopatadine-d3 internal standard.

-

The concentration of Olopatadine in the original sample is calculated by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

This process adheres to the principles of authoritative guidelines for bioanalytical method validation, such as those from the U.S. Food and Drug Administration (FDA).[18][19]

Caption: LC-MS/MS Workflow for Olopatadine Quantification.

Conclusion: The Indispensable Role of Olopatadine-d3 in Modern Drug Development

References

-

What is the mechanism of Olopatadine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Retrieved from [Link]

-

What is Olopatadine Hydrochloride used for? (2024, June 14). Retrieved from [Link]

-

Olopatadine | C21H23NO3 | CID 5281071 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Olopatadine Hydrochloride | C21H24ClNO3 | CID 5282402 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

olopatadine ophthalmic | Dosing & Uses - medtigo. Retrieved from [Link]

-

Olopatadine (Patanase): Uses, Side Effects, Dosage & Reviews - GoodRx. Retrieved from [Link]

-

Olopatadine - Wikipedia. (n.d.). Retrieved from [Link]

-

Olopatadine ophthalmic (Pataday, Patanol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, October 30). Retrieved from [Link]

-

Oshima, E., et al. (2001). Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug. PubMed. Retrieved from [Link]

-

Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document - FDA. (2003, March 3). Retrieved from [Link]

-

Mahmoud, M. S., et al. (2018). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Scholars Research Library. Retrieved from [Link]

- A process for the synthesis of olopatadine - Google Patents. (2014, September 25).

-

Maksić, J., et al. (2017). Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method. PubMed. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

Kinetic isotope effect - Wikipedia. (n.d.). Retrieved from [Link]

-

APO-OLOPATADINE. (2013, February 28). Retrieved from [Link]

-

Chromatographic Analysis of Olopatadine in Hydrophilic Interaction Liquid Chromatography - ResearchGate. (2025, August 8). Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]

-

Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography–MS/MS method - ResearchGate. (2017, December 5). Retrieved from [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Retrieved from [Link]

-

Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC - NIH. (n.d.). Retrieved from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved from [Link]

-

Ohshima, E., Ohmori, K., & Obase, H. (n.d.). Research and Development of Olopatadine hydrochloride, an Antiallergic Drug. Retrieved from [Link]

-

Olopatadine Hydrochloride Ophthalmic Solution - USP-NF. (2012, February 1). Retrieved from [Link]

-

Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005, September 14). Retrieved from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Retrieved from [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. (2020, July 15). Retrieved from [Link]

-

Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies | ACS Chemical Neuroscience - ACS Publications. (2020, December 15). Retrieved from [Link]

-

Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study of Ilhwa Allotadine tablet (olopatadine HCl 5 mg) - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

-

11.8: The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

- Olopatadine formulations for topical nasal administration - Google Patents. (n.d.).

-

Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. (2025, November 13). Retrieved from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved from [Link]

-

Synthesis of olopatadine hydrochloride | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]

Sources

- 1. Olopatadine - Wikipedia [en.wikipedia.org]

- 2. Olopatadine ophthalmic (Pataday, Patanol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Olopatadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is Olopatadine Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 6. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. goodrx.com [goodrx.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fda.gov [fda.gov]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

Solubility of Olopatadine-d3 Hydrochloride in methanol and water

An In-depth Technical Guide to the Solubility of Olopatadine-d3 Hydrochloride in Methanol and Water

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Olopatadine-d3 Hydrochloride, a deuterated isotopologue of the potent H1 histamine receptor antagonist, Olopatadine. Solubility is a critical physicochemical parameter that profoundly influences drug formulation, bioavailability, and analytical method development. This document synthesizes available data for the non-deuterated parent compound, Olopatadine Hydrochloride, to establish a robust baseline, discusses the theoretical impact of deuteration on solubility, and presents detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry, offering both foundational knowledge and practical, self-validating methodologies.

Introduction: The Significance of Olopatadine and the Role of Solubility

Olopatadine is a well-established dual-action anti-allergic agent, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1] It is widely used in ophthalmic solutions to treat allergic conjunctivitis.[2] The deuterated form, Olopatadine-d3 Hydrochloride, incorporates stable, non-radioactive deuterium isotopes.[3] Such isotopic labeling is a critical tool in pharmaceutical research, primarily used as an internal standard for quantitative bioanalytical assays (e.g., LC-MS) and in drug metabolism and pharmacokinetic (DMPK) studies to trace the molecule's fate in vivo.[3]

While the primary purpose of deuteration in Olopatadine-d3 is for use as a tracer, it is crucial to understand its physicochemical properties. Deuteration can, in some cases, subtly alter properties like solubility due to the kinetic isotope effect influencing intermolecular interactions.[4] A thorough understanding of the solubility of Olopatadine-d3 Hydrochloride in key solvents like water (the physiological medium) and methanol (a common analytical and process solvent) is paramount for:

-

Formulation Development: Ensuring the active pharmaceutical ingredient (API) can be dissolved at the target concentration and remain stable in the final dosage form.[5][6]

-

Analytical Method Validation: Preparing accurate stock and standard solutions for methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.[7][8]

-

Biopharmaceutical Assessment: Predicting dissolution behavior and its impact on absorption, a key component of the Biopharmaceutics Classification System (BCS).[9][10]

Note on Deuteration: Direct, experimentally-derived solubility data for Olopatadine-d3 Hydrochloride is not extensively published. This guide will rely on the comprehensive data available for the non-deuterated Olopatadine Hydrochloride. The substitution of three hydrogen atoms with deuterium on the dimethylamino group is not expected to significantly alter the molecule's overall polarity or solvation properties. Therefore, the data for the parent compound serves as a highly reliable proxy and an authoritative baseline for experimental design.

Physicochemical Profile of Olopatadine Hydrochloride

A foundational understanding of the molecule's properties is essential to contextualize its solubility behavior.

-

Appearance: White, crystalline powder.[2]

-

Molecular Formula: C₂₁H₂₃NO₃ · HCl

-

Molecular Weight: 373.9 g/mol [11]

-

BCS Class: Class 3 (High Solubility, Low Permeability) or Class 1 (High Solubility, High Permeability) has been suggested, with a LogP of 1.[12] The "high solubility" classification is based on regulatory definitions.[9][13]

Quantitative Solubility Profile

The solubility of Olopatadine Hydrochloride is highly dependent on the solvent system and, particularly in aqueous media, the pH. As the hydrochloride salt of a molecule with a tertiary amine, its solubility in water decreases as the pH increases towards and above its pKa, where the less soluble free base form begins to predominate.

| Solvent/Medium | Descriptive Term | Quantitative Value (approx.) | Context & Remarks | Source(s) |

| Water (Purified) | Sparingly Soluble | ~1.8 mg/mL (0.18% w/v) at pH ~7.0 | This value at neutral pH is critical for ophthalmic formulations. | [2][5] |

| Water (General) | Soluble | ≥20 mg/mL | This higher value likely reflects solubility under acidic pH conditions where the molecule is fully protonated. | [12] |

| Water (Ultrasonicated) | Soluble | ~6.7 mg/mL | Ultrasonication can lead to supersaturated, kinetically soluble states. | [14] |

| PBS (pH 7.2) | Soluble | ~0.5 mg/mL | Represents solubility in a physiologically relevant buffered system. | [15] |

| Buffer (pH 4.6) | Sparingly Soluble | Not specified | Confirms pH-dependent solubility. | [2] |

| Methanol | Soluble / Freely Soluble | Not specified quantitatively | Methanol is an effective solvent, suitable for preparing concentrated stock solutions for analytical purposes. | [2][16][17] |

| Ethanol | Slightly Soluble | ~0.25 mg/mL | [2][11][15] | |

| DMSO | Soluble | ~3 mg/mL | Common solvent for preparing stock solutions for in vitro biological assays. | [11][15] |

| Dimethylformamide (DMF) | Soluble | ~5 mg/mL | [11][15] |

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development. Thermodynamic methods provide the "gold standard" equilibrium value, while kinetic methods offer higher throughput for early-stage screening.

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound from its solid state in a specific solvent, which is the most relevant value for formulation and regulatory purposes.[18][19] The protocol is designed to be self-validating by ensuring equilibrium is reached.

Causality and Principle: The core principle is to create a saturated solution where the rate of the solid dissolving equals the rate of the dissolved solute precipitating. This is achieved by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a sufficient period.[19] Quantification is performed using a validated, stability-indicating analytical method like HPLC-UV to ensure accurate measurement of only the dissolved analyte.[7][20]

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:

-

Preparation: Accurately weigh an amount of Olopatadine-d3 Hydrochloride powder that is in clear excess of its expected solubility (e.g., 5 mg) into a series of clear glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (methanol, purified water, or a specific pH buffer) to each vial.

-

Equilibration: Seal the vials securely. Place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) and agitate continuously.[21] The temperature must be strictly controlled as solubility is temperature-dependent.

-

Sampling: Allow the suspension to equilibrate for at least 24 hours. To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h).[22]

-

Separation: Withdraw an aliquot from the vial, ensuring no solid material is disturbed. Immediately separate the undissolved solid from the saturated supernatant. This is a critical step.

-

Method A (Preferred): Filtration using a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the initial few drops to saturate any binding sites on the filter membrane.

-

Method B: Centrifugation at high speed (e.g., 14,000 rpm for 10 minutes). Carefully pipette the supernatant without disturbing the pellet.

-

-

Dilution: Immediately perform an accurate, gravimetric or volumetric dilution of the clear supernatant into the mobile phase of the analytical method to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a freshly prepared calibration curve of Olopatadine-d3 Hydrochloride.

-

Validation & Reporting: Compare the calculated concentrations from the 24h and 48h time points. If they are within a narrow margin (e.g., <10%), equilibrium is confirmed. Report the final value in mg/mL or µg/mL.[22]

Kinetic Solubility Determination

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds from a Dimethyl Sulfoxide (DMSO) stock solution.[23][24] It measures the point of precipitation rather than true equilibrium solubility.

Causality and Principle: The compound is first fully dissolved in an organic solvent (DMSO). When a small volume of this stock is added to a large volume of aqueous buffer, the solvent shift can cause less soluble compounds to precipitate.[25] The amount of compound remaining in solution after a short incubation is measured. This method is valuable for ranking compounds and identifying potential solubility liabilities early.

Caption: Workflow for Kinetic Solubility Determination.

Detailed Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of Olopatadine-d3 Hydrochloride (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

-

Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the appropriate wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells. This induces the solvent shift and initiates potential precipitation. The final DMSO concentration should be low (e.g., 1-2%).

-

Incubation: Seal the plate and mix gently. Incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1.5 to 2 hours.[21][24]

-

Detection and Quantification:

-

Nephelometry (Turbidimetric): Measure the light scattering of the solution in each well using a nephelometer. Higher scattering indicates more precipitation and lower solubility.[21]

-

Direct Quantification: Use a filter plate to separate the precipitated solid from the solution. The concentration of the compound in the clear filtrate is then determined, typically by HPLC-UV or LC-MS/MS, against a calibration curve prepared in the same buffer/DMSO mixture.

-

-

Reporting: Report the result as the kinetic solubility in µM or µg/mL under the specified assay conditions (e.g., buffer, pH, incubation time).

Conclusion and Recommendations

The solubility of Olopatadine-d3 Hydrochloride is a key parameter for its effective use in research and development. Based on authoritative data for the parent compound, it is soluble in methanol and exhibits pH-dependent, sparingly soluble characteristics in neutral aqueous media .

-

For analytical applications , methanol is a suitable solvent for preparing high-concentration stock solutions.

-

For aqueous formulations , solubility is limited at physiological pH (~7.0-7.4), and careful consideration of pH or the use of solubilizing excipients may be necessary to achieve higher concentrations, as demonstrated in commercial ophthalmic products.[6]

-

It is strongly recommended to perform thermodynamic solubility studies using the shake-flask method under specific pH and temperature conditions relevant to the intended application to generate definitive and reliable data. Kinetic solubility assays can be employed for rapid, comparative screening but should not replace thermodynamic measurements for late-stage development.

This guide provides the foundational principles and validated methodologies to empower researchers to accurately characterize the solubility of Olopatadine-d3 Hydrochloride, ensuring data integrity and facilitating successful product development.

References

-

Apotex Inc. (2013). PRODUCT MONOGRAPH - APO-OLOPATADINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Gaussian spectrum of olopatadine HCl in 50% methanol. Retrieved from [Link]

- Google Patents. (n.d.). US9533053B2 - High concentration olopatadine ophthalmic composition.

-

U.S. Food and Drug Administration (FDA). (2015). accessdata.fda.gov - 206276Orig1s000. Retrieved from [Link]

-

PubChem. (n.d.). Olopatadine Hydrochloride. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2022). Solubility of Drug Olopatadine Mouth Dissolving Film. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

USP-NF. (2012). Olopatadine Hydrochloride Ophthalmic Solution. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2019). ICH HARMONISED GUIDELINE M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

Taylor & Francis Online. (2024). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Scholars Research Library. (2015). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). C–H deuteration of organic compounds and potential drug candidates. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

- 1. Olopatadine Hydrochloride | C21H24ClNO3 | CID 5282402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9533053B2 - High concentration olopatadine ophthalmic composition - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. uspnf.com [uspnf.com]

- 8. tandfonline.com [tandfonline.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Olopatadine hydrochloride | 140462-76-6 [chemicalbook.com]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. asiapharmaceutics.info [asiapharmaceutics.info]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. evotec.com [evotec.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. enamine.net [enamine.net]

- 22. who.int [who.int]

- 23. inventivapharma.com [inventivapharma.com]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Olopatadine-d3 HCl: Structure, Synthesis, and Application as an Internal Standard

This technical guide provides a comprehensive overview of Olopatadine-d3 Hydrochloride (Olopatadine-d3 HCl), a deuterated isotopologue of the potent antihistamine and mast cell stabilizer, Olopatadine. Designed for researchers, scientists, and drug development professionals, this document delves into the precise molecular structure, the strategic placement of deuterium labels, and the scientific rationale underpinning its synthesis and application, particularly as a gold-standard internal standard in bioanalytical studies.

Introduction: The Rationale for Isotopic Labeling of Olopatadine

Olopatadine is a well-established therapeutic agent for the management of allergic conjunctivitis and rhinitis.[1][2] Its mechanism of action involves a dual activity: selective antagonism of the histamine H1 receptor and stabilization of mast cells, which prevents the release of pro-inflammatory mediators.[3][4] Accurate quantification of Olopatadine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Stable isotope-labeled internal standards are indispensable tools in quantitative mass spectrometry-based bioanalysis.[5] They exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization.[5] However, their difference in mass allows for their distinct detection by the mass spectrometer. This co-elution and differential detection enable precise correction for matrix effects and variability in sample processing, leading to highly accurate and reproducible quantification. Olopatadine-d3 HCl is designed for this purpose, serving as an ideal internal standard for the quantification of Olopatadine.[6]

Chemical Structure and Deuterium Labeling Position

The systematic (IUPAC) name for Olopatadine-d3 HCl is (Z)-2-(11-(3-(methyl(methyl-d3)amino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, hydrochloride (1:1) .[6][7] This nomenclature definitively places the three deuterium atoms on one of the two methyl groups attached to the terminal nitrogen atom of the dimethylaminopropylidene side chain.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₀D₃NO₃·HCl | [6][7] |

| Molecular Weight | 376.90 g/mol (as HCl salt) | [6] |

| Parent Compound | Olopatadine | [6] |

| CAS Number | 1331635-21-2 (Mixture of E/Z Isomers) | [7] |

Figure 1: Chemical Structures of Olopatadine HCl and Olopatadine-d3 HCl

Caption: Comparative structures of unlabeled Olopatadine HCl and its trideuterated isotopologue.

Scientific Rationale for the Deuterium Labeling Position

The choice to introduce deuterium atoms on the N-methyl group is a strategic one, directly informed by the metabolic profile of Olopatadine.

Metabolic Stability and the Kinetic Isotope Effect

Metabolic studies in humans have identified two primary metabolites of Olopatadine: N-monodemethylolopatadine (M1) and Olopatadine N-oxide (M3). The formation of the N-demethylated metabolite is a significant metabolic pathway. By replacing hydrogen atoms with heavier deuterium atoms at this metabolically active site, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect , can slow down the rate of enzymatic cleavage of the deuterated methyl group.

While this increased metabolic stability is a key consideration in the design of "deuterated drugs" intended to have improved pharmacokinetic profiles, for an internal standard, the primary goal is to ensure it does not convert to the unlabeled analyte in vivo or ex vivo and that its metabolic fate closely mirrors that of the analyte without interfering with its measurement. Placing the deuterium label at a known site of metabolism ensures that any metabolic processes affecting the internal standard are analogous to those affecting the parent drug.

Suitability as an Internal Standard

For an isotopically labeled compound to be an effective internal standard in mass spectrometry, it must be:

-

Chemically and Isotopically Stable: The deuterium labels must not exchange with protons from the solvent or matrix under analytical conditions. The C-D bonds on a methyl group are highly stable and not prone to back-exchange.

-

Co-eluting with the Analyte: The addition of three deuterium atoms results in a negligible change in the polarity and overall physicochemical properties of the molecule. This ensures that Olopatadine-d3 HCl will have virtually identical chromatographic retention times to unlabeled Olopatadine under typical reversed-phase or HILIC conditions.

-

Mass Shift: The +3 Da mass difference provides a clear and unambiguous separation of the mass-to-charge ratios (m/z) of the analyte and the internal standard in the mass spectrometer, preventing any cross-talk or interference between the two signals.

Synthesis and Characterization

The synthesis of Olopatadine-d3 HCl generally follows established synthetic routes for Olopatadine, with the key modification being the introduction of a trideuterated methyl group. A common strategy involves the N-alkylation of a suitable precursor with a deuterated methylating agent.

General Synthetic Workflow

A plausible synthetic route, adapted from known syntheses of Olopatadine and its deuterated analogs, is outlined below.

Caption: A generalized workflow for the synthesis of Olopatadine-d3 HCl.

Experimental Protocol: Illustrative Synthesis

-

Preparation of the Precursor: The synthesis would begin with a suitable precursor, such as the N-monodemethylated form of Olopatadine.

-

N-methylation Reaction: The precursor is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or DMF) with a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine).

-

Introduction of the Deuterated Methyl Group: A trideuteromethylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), is added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through standard techniques such as column chromatography to isolate the pure Olopatadine-d3 free base.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride (e.g., HCl in isopropanol) is added to precipitate the hydrochloride salt.

-

Final Isolation: The resulting solid, Olopatadine-d3 HCl, is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization

The identity, purity, and confirmation of deuterium incorporation are established using a combination of analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum of Olopatadine-d3 HCl would be very similar to that of unlabeled Olopatadine, with one key difference: the signal corresponding to the N-methyl protons (typically a singlet integrating to 6H in the unlabeled compound) would be reduced in intensity, integrating to approximately 3H. The singlet for the remaining N-CH₃ group would still be present. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would show a protonated molecular ion [M+H]⁺ at an m/z value that is 3 units higher than that of unlabeled Olopatadine. For Olopatadine, the [M+H]⁺ is approximately m/z 338.4; for Olopatadine-d3, it would be observed at approximately m/z 341.4. |

| HPLC/UPLC | The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), typically with UV detection. The retention time of Olopatadine-d3 HCl should be virtually identical to that of an authentic Olopatadine HCl reference standard. |

Application in Bioanalysis: An Internal Standard for LC-MS/MS

Olopatadine-d3 HCl is primarily used as an internal standard for the quantification of Olopatadine in biological samples (e.g., plasma, serum, tears) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Bioanalytical Workflow

Caption: Standard workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Experimental Protocol: Representative LC-MS/MS Method

1. Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., human plasma), add 10 µL of a working solution of Olopatadine-d3 HCl (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Illustrative):

-

Olopatadine: Q1: 338.4 m/z → Q3: 292.2 m/z

-

Olopatadine-d3: Q1: 341.4 m/z → Q3: 295.2 m/z

-

4. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of Olopatadine to the peak area of Olopatadine-d3 HCl against the known concentrations of Olopatadine standards.

-

The concentration of Olopatadine in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

Olopatadine-d3 HCl is a meticulously designed molecule that serves as an essential tool for the accurate and precise quantification of Olopatadine in complex biological matrices. The strategic placement of three deuterium atoms on the N-methyl group, a known site of metabolism, ensures its suitability as an internal standard by providing a stable mass shift without significantly altering its physicochemical properties. This technical guide has elucidated the structure, the rationale for its design, and its practical application in modern bioanalytical workflows, underscoring its importance for researchers and developers in the pharmaceutical sciences.

References

-

Organic Spectroscopy International. (2016, August 11). OLOPATADINE. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). Olopatadine. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Jain, D., & Basniwal, P. K. (2015). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. ResearchGate. Retrieved February 7, 2024, from [Link]

-

Rosenwasser, L. J., O'Brien, T., & Weyne, J. (2005). Comprehensive review of olopatadine: the molecule and its clinical entities. PubMed. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). Olopatadine hydrochloride. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Chemsrc. (2024, February 7). Olopatadine Hydrochloride. Retrieved February 7, 2024, from [Link]

-

Veeprho. (n.d.). Olopatadine-D3 (HCl Salt). Retrieved February 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Olopatadine Hydrochloride | CAS#:140462-76-6 | Chemsrc [chemsrc.com]

- 3. Olopatadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Olopatadine United States Pharmacopeia (USP) Reference Standard 140462-76-6 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. tlcstandards.com [tlcstandards.com]

Certificate of Analysis for Olopatadine-d3 Hydrochloride Reference Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Certified Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. A reference standard serves as the benchmark against which a sample is compared, ensuring the identity, purity, quality, and strength of a drug substance or product. For quantitative analysis, particularly in bioanalytical studies using mass spectrometry, stable isotope-labeled internal standards are the gold standard.[1][2] This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for Olopatadine-d3 Hydrochloride, a deuterated analogue of the antihistamine Olopatadine.

Olopatadine-d3 Hydrochloride is a critical tool for researchers, enabling precise quantification of Olopatadine in complex matrices by mitigating variability in sample preparation and instrument response.[1] The CoA for such a reference standard is not merely a document of compliance; it is a detailed scientific report that underpins the validity of the data generated using it. This guide will deconstruct the components of a typical CoA for Olopatadine-d3 Hydrochloride, elucidating the scientific principles and methodologies behind each analytical test. As a Senior Application Scientist, the narrative will go beyond procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating system of protocols.

Chemical and Physical Properties

A comprehensive CoA begins with the fundamental chemical and physical properties of the reference standard.

| Property | Specification |

| Chemical Name | {(11Z)-11-[3-(dimethylamino-d3)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid hydrochloride |

| Molecular Formula | C₂₁H₂₀D₃NO₃·HCl |

| Molecular Weight | 376.89 g/mol |

| CAS Number | 1331635-21-2 (for d3 hydrochloride) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

I. Identification by High-Performance Liquid Chromatography (HPLC)

A. Scientific Rationale

The primary identification test confirms that the reference standard is chemically identical to the expected compound, in this case, Olopatadine. HPLC is a powerful technique for this purpose, separating the analyte from potential impurities. The retention time of the analyte under specific chromatographic conditions is a characteristic and reproducible property. By comparing the retention time of the Olopatadine-d3 Hydrochloride sample to that of a well-characterized, non-labeled Olopatadine Hydrochloride reference standard, we can confirm its identity.

B. Experimental Protocol

A robust, validated reversed-phase HPLC (RP-HPLC) method is employed for the identification of Olopatadine-d3 Hydrochloride.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm packing) is a common choice for the separation of polar and non-polar compounds like Olopatadine.[3]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical mobile phase consists of a phosphate buffer (pH 3.0) and acetonitrile in a 72:28 (v/v) ratio.[3]

-

Detection Wavelength: 299 nm, which is an absorption maximum for Olopatadine.[4][5]

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a solution of the Olopatadine-d3 Hydrochloride reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Prepare a similar solution of a well-characterized Olopatadine Hydrochloride (non-labeled) reference standard.

-

Inject both solutions into the HPLC system.

-

Compare the retention times of the major peaks in the chromatograms. The retention time of the Olopatadine-d3 Hydrochloride should correspond to that of the non-labeled Olopatadine Hydrochloride standard.

-

C. Data Presentation

| Parameter | Result | Acceptance Criteria |

| Retention Time | Matches that of the reference standard | The retention time of the sample peak corresponds to that of the standard peak. |

II. Assay by High-Performance Liquid Chromatography (HPLC)

A. Scientific Rationale

The assay determines the purity of the reference standard, expressed as a percentage of the main component. This is a critical parameter as it directly impacts the accuracy of the quantitative measurements for which the standard will be used. The HPLC method used for identification can also be validated for quantitative analysis. The peak area of the analyte is directly proportional to its concentration.

B. Experimental Protocol

The same HPLC conditions as for identification are used. The assay is typically determined by comparing the peak area of the Olopatadine-d3 Hydrochloride sample to that of a known concentration of a primary reference standard.

-

Procedure:

-

Accurately weigh and prepare a stock solution of the Olopatadine-d3 Hydrochloride reference standard.

-

Prepare a series of calibration standards of a primary Olopatadine Hydrochloride reference standard of known purity.

-

Inject the calibration standards and the sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of the Olopatadine-d3 Hydrochloride sample from the calibration curve.

-

Calculate the assay value as a percentage.

-

C. Data Presentation

| Parameter | Result | Acceptance Criteria |

| Assay (as is) | 99.8% | ≥ 99.0% |

III. Isotopic Purity by Mass Spectrometry (MS)

A. Scientific Rationale

For a deuterated reference standard, it is crucial to determine the extent of deuterium incorporation and the distribution of isotopic species. Mass spectrometry is the definitive technique for this analysis as it separates ions based on their mass-to-charge ratio (m/z). This allows for the differentiation and quantification of the deuterated analyte from its non-deuterated and partially deuterated counterparts.

B. Experimental Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for determining isotopic purity.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for Olopatadine.[6]

-

Precursor and Product Ions:

-

Olopatadine (non-labeled): Precursor ion [M+H]⁺ at m/z 338.1. A characteristic product ion is observed at m/z 165.0.[6]

-

Olopatadine-d3: Precursor ion [M+H]⁺ at m/z 341.1. The corresponding product ion would be expected at m/z 165.0, as the deuterium is on the dimethylamino group which is not part of this fragment.

-

-

Procedure:

-

Infuse a dilute solution of the Olopatadine-d3 Hydrochloride reference standard directly into the mass spectrometer or inject it into an LC-MS/MS system.

-

Acquire full scan mass spectra to identify the molecular ion cluster.

-

Perform product ion scans of the precursor ions for Olopatadine (m/z 338.1), Olopatadine-d1 (m/z 339.1), Olopatadine-d2 (m/z 340.1), and Olopatadine-d3 (m/z 341.1).

-

Calculate the isotopic purity by determining the relative abundance of the d3 isotopologue compared to the sum of all isotopologues (d0 to d3).

-

C. Data Presentation

| Parameter | Result | Acceptance Criteria |

| Isotopic Purity (d3) | 99.5% | ≥ 98.0% |

| d0 Content | < 0.1% | ≤ 0.5% |

IV. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Scientific Rationale

NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR confirms the overall structure by analyzing the chemical shifts and coupling patterns of the hydrogen atoms. For a deuterated compound, the absence of a proton signal at the site of deuteration in the ¹H NMR spectrum provides strong evidence of successful labeling. ²H (Deuterium) NMR can also be used to directly observe the deuterium atoms.

B. Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent such as Methanol-d4 (CD₃OD) is suitable for dissolving Olopatadine Hydrochloride.

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum.

-

The spectrum should be consistent with the structure of Olopatadine, with the exception of the signal corresponding to the N-methyl protons. The integration of the N-methyl signal should be significantly reduced or absent. The characteristic signals for the aromatic and other aliphatic protons should be present and correctly integrated. For the Z-isomer of Olopatadine in CD₃OD, characteristic ¹H NMR signals are observed at approximately δ 2.86 (s, 6H for non-deuterated), 2.83-2.91 (m, 2H), 3.28-3.34 (m, 2H), 3.57 (s, 2H), 5.19 (br, 2H), 5.67 (t, 1H), and 6.81-7.37 (m, 7H).[7] For Olopatadine-d3, the singlet at δ 2.86 would be expected to be significantly diminished.

-

-

²H NMR:

-

Acquire a ²H NMR spectrum.

-

A signal should be observed at the chemical shift corresponding to the N-methyl group, confirming the presence and location of the deuterium atoms.

-

C. Data Presentation

| Parameter | Result | Acceptance Criteria |

| ¹H NMR Spectrum | Conforms to the structure | The spectrum is consistent with the chemical structure of Olopatadine-d3 Hydrochloride. |

V. Water Content by Karl Fischer Titration

A. Scientific Rationale

The presence of water can affect the accuracy of the reference standard's concentration when weighed. Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.[8][9] The method is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and an alcohol.

B. Experimental Protocol

A coulometric or volumetric Karl Fischer titrator can be used.

-

Instrumentation: An automated Karl Fischer titrator.

-

Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5).

-

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water.

-

Accurately weigh a portion of the Olopatadine-d3 Hydrochloride reference standard and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

-

Titrate the sample with the Karl Fischer reagent to the endpoint.

-

The instrument calculates the water content as a percentage.

-

C. Data Presentation

| Parameter | Result | Acceptance Criteria |

| Water Content | 0.2% | ≤ 0.5% |

VI. Residual Solvents by Gas Chromatography (GC)

A. Scientific Rationale

Residual solvents are organic volatile chemicals used in the synthesis of the drug substance that may not be completely removed during the manufacturing process. As they do not provide any therapeutic benefit and can be harmful, their levels are strictly controlled according to guidelines such as USP General Chapter <467>.[10][11] Gas chromatography with headspace injection (HS-GC) is the standard method for the analysis of residual solvents.

B. Experimental Protocol

The protocol follows the methodology outlined in USP <467>.[10]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A G43 column (e.g., DB-624) is commonly used.

-

Procedure:

-

Accurately weigh the Olopatadine-d3 Hydrochloride sample into a headspace vial.

-

Add a suitable solvent (e.g., dimethyl sulfoxide or water).

-

Seal the vial and place it in the headspace autosampler.

-

The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

-

A sample of the headspace gas is injected into the GC for analysis.

-

The presence and quantity of any residual solvents are determined by comparing the peak areas to those of a standard solution containing known amounts of the solvents.

-

C. Data Presentation

| Parameter | Result | Acceptance Criteria |

| Residual Solvents | Complies with USP <467> | Meets the limits for Class 1, Class 2, and Class 3 solvents as defined in USP <467>. |

VII. Elemental Impurities

A. Scientific Rationale

Elemental impurities in drug products can arise from various sources, including the manufacturing process and raw materials. These impurities can be toxic, and their levels are controlled according to guidelines such as USP General Chapter <232>. Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique for the determination of trace elemental impurities.

B. Experimental Protocol

The protocol follows the methodology outlined in USP <233>.

-

Instrumentation: An inductively coupled plasma-mass spectrometer.

-

Sample Preparation: The Olopatadine-d3 Hydrochloride sample is typically dissolved in a suitable solvent or digested using microwave-assisted acid digestion to bring the elements into solution.

-

Procedure:

-

Prepare the sample solution.

-

Prepare standard solutions containing the elements of interest at known concentrations.

-

Introduce the sample and standard solutions into the ICP-MS.

-

The instrument measures the concentration of each element.

-

C. Data Presentation

| Parameter | Result | Acceptance Criteria |

| Elemental Impurities | Complies with USP <232> | Meets the limits for the specified elemental impurities as defined in USP <232>. |

Visualizing the Workflow

Conclusion: A Foundation of Trust

The Certificate of Analysis for a reference standard like Olopatadine-d3 Hydrochloride is a testament to its quality and suitability for its intended use. Each section of the CoA represents a rigorous scientific evaluation, ensuring that researchers and drug developers have a reliable and well-characterized tool for their analytical needs. Understanding the methodologies and the scientific principles behind the data presented in a CoA is essential for maintaining the integrity of pharmaceutical analysis and, ultimately, for ensuring the safety and efficacy of therapeutic products. This guide has provided a comprehensive overview of these critical aspects, empowering the user with the knowledge to confidently utilize this vital analytical standard.

References

-

Scholars Research Library. (n.d.). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Retrieved from [Link]

-

Taylor & Francis Online. (2024, November 7). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. Retrieved from [Link]

-

TSI Journals. (n.d.). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution. Retrieved from [Link]

-